N-methyl-3-[[4-(4-phenylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide
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Overview
Description
N-methyl-3-[[4-(4-phenylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide is a complex organic compound belonging to the class of aromatic anilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with an aromatic group.
Preparation Methods
The synthesis of N-methyl-3-[[4-(4-phenylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-phenylpiperidine with 1,3,5-triazine derivatives under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
N-methyl-3-[[4-(4-phenylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its interactions with biological macromolecules, including proteins and nucleic acids.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-methyl-3-[[4-(4-phenylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
N-methyl-3-[[4-(4-phenylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide can be compared with other similar compounds, such as:
Imatinib: A well-known therapeutic agent used to treat leukemia, which also targets tyrosine kinases.
N-phenyl-2-pyrimidine-amine derivatives: These compounds share structural similarities and are used in the treatment of various diseases.
The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with a distinct set of molecular targets, leading to its unique biological effects .
Properties
Molecular Formula |
C22H24N6O |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-methyl-3-[[4-(4-phenylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide |
InChI |
InChI=1S/C22H24N6O/c1-23-20(29)18-8-5-9-19(14-18)26-21-24-15-25-22(27-21)28-12-10-17(11-13-28)16-6-3-2-4-7-16/h2-9,14-15,17H,10-13H2,1H3,(H,23,29)(H,24,25,26,27) |
InChI Key |
DCSHPDWXBLLHJW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NC2=NC(=NC=N2)N3CCC(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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